
1-Decene, 4-ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decene, 4-ethyl is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is specifically an unsaturated hydrocarbon due to the double bond in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decene, 4-ethyl can be synthesized through various methods. One common approach involves the oligomerization of ethene and alpha-olefins using chromium-based catalysts. The reaction is typically carried out in a high-pressure reactor with reaction pressures ranging from 1.0 to 5.0 MPa and temperatures between 60 to 160°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Ziegler-Natta catalysts. These catalysts facilitate the polymerization of ethylene, leading to the formation of higher alpha-olefins, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decene, 4-ethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Decene, 4-ethyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of lubricants, detergents, and plasticizers
Wirkmechanismus
The mechanism of action of 1-Decene, 4-ethyl involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in this compound reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form alkanes .
Vergleich Mit ähnlichen Verbindungen
1-Decene: Another alkene with a similar structure but without the ethyl group.
4-Methyl-1-decene: Similar structure but with a methyl group instead of an ethyl group.
1-Dodecene: A longer chain alkene with similar properties
Uniqueness: 1-Decene, 4-ethyl is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, melting points, and reactivity compared to its similar compounds .
Eigenschaften
CAS-Nummer |
104256-06-6 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
4-ethyldec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-7-8-9-11-12(6-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI-Schlüssel |
YRVRPNGIWJYHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)


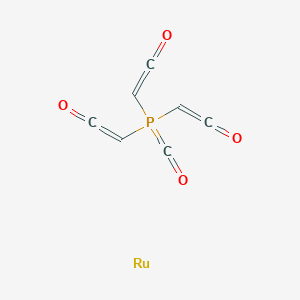
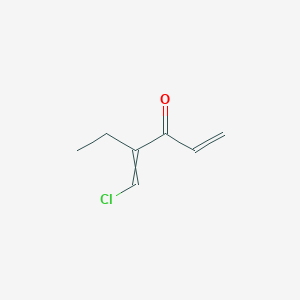
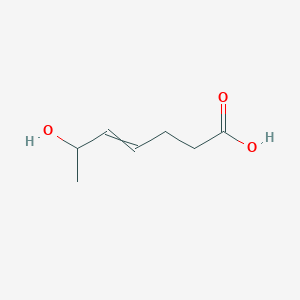
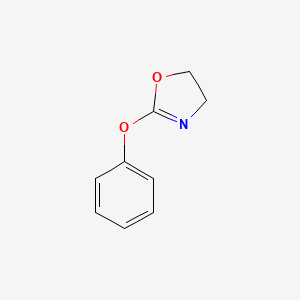


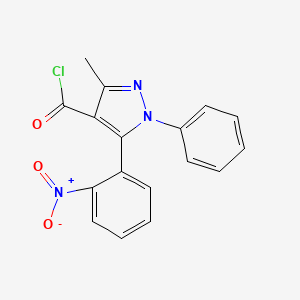
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)



